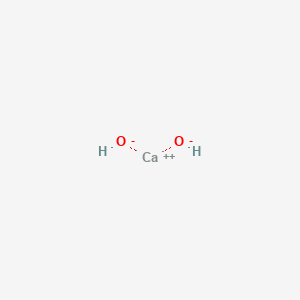

氢氧化钙

描述

Calcium dihydroxide is a useful research compound. Its molecular formula is CaH2O2 and its molecular weight is 74.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Calcium dihydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium dihydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Construction Industry

Calcium hydroxide is a main ingredient in mortar for bricks and stone, plaster, and cement. It is mixed with sand and water to create a paste-like slurry. Once the water evaporates, the sand and calcium hydroxide left behind form a strong adhesive material that holds the bricks or stones together .

Neutralizing Agent

Calcium hydroxide is used as a neutralizing chemical, because it reacts with acids to create water and a salt in a double displacement reaction. This neutralization can occur in farm soils to help with plant growth or in waterways to reduce the effects of acid rain .

Food Industry

Calcium hydroxide is also added to foods to prevent the food from becoming too acidic . It has been identified as E number E526 .

Industrial Scrubbers

Calcium hydroxide is one of many chemicals added to industrial scrubbers that remove nitrogen and sulfur oxides from the exhaust gases that are a byproduct of many industrial processes. Removing these oxides helps to reduce the amount of acid rain that forms due to industrial pollutants .

Manufacturing Industry

Calcium hydroxide is used in the manufacturing of some pesticides, in the production of paints and waterproofing materials, and as an additive to oils and lubricants to improve the ability for these fluids to flow .

Rubber and Plastics Production

Calcium hydroxide acts as an accelerant in the production of rubber and plastics .

Paper Industry

Calcium hydroxide is used in the paper industry to treat wood so that converting the wood to pulp is easier .

Leather Industry

When animal hides that will be tanned to create leather need to be chemically treated to remove hair and fats, a solution of calcium hydroxide is used .

作用机制

Target of Action

Calcium dihydroxide, also known as slaked lime or hydrated lime, is an inorganic compound with the chemical formula Ca(OH)₂ . The primary targets of calcium dihydroxide are acids, with which it reacts to form salts and water . It also targets the cell, particularly in signal transduction pathways . In agriculture, it targets acidic soils, neutralizing them to promote plant growth .

Mode of Action

Calcium dihydroxide interacts with its targets through a process of neutralization. When it encounters an acid, it undergoes a double displacement reaction to produce water and a salt . This reaction is fundamental to many of its applications, including water treatment and soil amendment . In the cell, calcium plays a vital role in signal transduction pathways .

Biochemical Pathways

The biochemical pathways affected by calcium dihydroxide are primarily those involving calcium signaling. Calcium plays a crucial role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . It is vital in cell signaling, muscular contractions, bone health, and signaling cascades .

Pharmacokinetics

The pharmacokinetics of calcium dihydroxide involve its absorption, distribution, metabolism, and excretion (ADME). When calcium hydroxide is administered orally in animals, 100% of the calcium ions are absorbed and stored mainly in the bones . The pharmacokinetic process is linear due to a first-order reaction .

Result of Action

The result of calcium dihydroxide’s action is the neutralization of acids to form water and a salt . This neutralization can occur in various environments, including farm soils, where it helps with plant growth , and in waterways, where it reduces the effects of acid rain . In the cell, calcium is vital in cell signaling, muscular contractions, bone health, and signaling cascades .

Action Environment

The action of calcium dihydroxide can be influenced by various environmental factors. Its high aqueous solubility allows it to readily react with acids in the environment . Its powder form is stable if kept dry . In the environment, calcium hydroxide is used as a solid, as an aqueous solution, or a suspension .

属性

IUPAC Name |

calcium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034410 | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium hydroxide | |

CAS RN |

1305-62-0, 12177-68-3 | |

| Record name | Calcium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium hydroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Portlandite (Ca(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012177683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

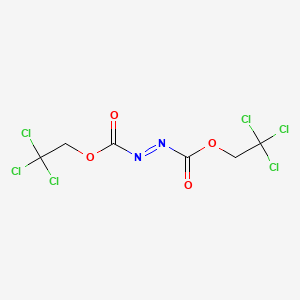

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

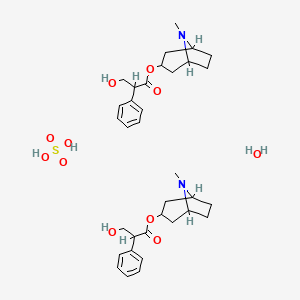

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride](/img/structure/B7798696.png)